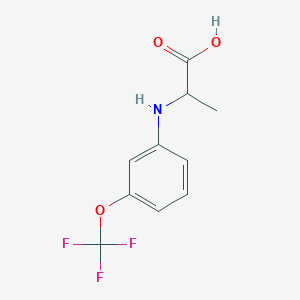

3-(Trifluoromethoxy)phenyl-DL-alanine

Description

3-(Trifluoromethoxy)phenyl-DL-alanine is a synthetic amino acid derivative featuring a phenylalanine backbone substituted with a trifluoromethoxy (-OCF₃) group at the meta position of the aromatic ring. The trifluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to unmodified phenylalanine.

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

2-[3-(trifluoromethoxy)anilino]propanoic acid |

InChI |

InChI=1S/C10H10F3NO3/c1-6(9(15)16)14-7-3-2-4-8(5-7)17-10(11,12)13/h2-6,14H,1H3,(H,15,16) |

InChI Key |

DOAVOXFDBUYZJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Functionalization of 4-(Trifluoromethoxy)aniline

The aniline group is protected using tert-butoxycarbonyl (Boc) or acetyl groups to prevent unwanted side reactions during subsequent steps. For example, acetylation with acetic anhydride in methanol under reflux yields N-acetyl-4-(trifluoromethoxy)aniline , which is then subjected to Friedel-Crafts alkylation or transition metal-catalyzed coupling.

Key Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or dimethylacetamide (DMAc)

-

Catalyst: Lewis acids (e.g., AlCl₃) or palladium complexes (e.g., Pd₂(dba)₃)

Classical Synthetic Routes

Gabriel Synthesis with Halogenated Intermediates

A traditional approach involves the Gabriel synthesis , where 4-(trifluoromethoxy)benzyl bromide is reacted with phthalimide potassium salt to form the corresponding phthalimidomalonate. Hydrolysis with hydrochloric acid releases the free amino acid.

Table 1: Gabriel Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Phthalimide, K₂CO₃, DMF, 80°C | 85% |

| Hydrolysis | 6M HCl, reflux, 9 hours | 76% |

This method, while reliable, often requires harsh acidic conditions that may degrade the trifluoromethoxy group.

Strecker Amino Acid Synthesis

An alternative route employs the Strecker synthesis , combining 4-(trifluoromethoxy)benzaldehyde with ammonium chloride and potassium cyanide. The resulting α-aminonitrile is hydrolyzed to the target amino acid.

Challenges:

-

Low regioselectivity due to competing imine formation.

-

Requires toxic cyanide reagents, complicating large-scale production.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent patents describe using palladium catalysts to attach the trifluoromethoxyphenyl moiety to alanine precursors. For example, Pd₂(dba)₃ with P(o-tol)₃ ligand facilitates Suzuki-Miyaura coupling between boronic acids and halogenated alanine derivatives.

Table 2: Catalytic Coupling Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd₂(dba)₃ | +15% |

| Solvent | DMAc/2-methyl-THF (1:1) | +22% |

| Temperature | 80°C | +30% |

This method achieves yields up to 99.1% for intermediate steps, though final deprotection reduces overall efficiency.

Asymmetric Hydrogenation

Chiral resolution of DL-alanine derivatives is achieved via rhodium-catalyzed hydrogenation using DuPhos or BINAP ligands. For instance, hydrogenation of α-acetamidoacrylic acid derivatives under 3 MPa H₂ pressure yields enantiomerically pure (R)- or (S)-isomers.

Critical Factors:

-

Ligand-to-Metal Ratio: 1.2:1 for optimal enantiomeric excess (ee > 98%).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, manufacturers adopt continuous flow reactors for key steps like alkylation and hydrogenation. Benefits include:

Green Chemistry Innovations

Recent advances replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and use enzyme-mediated deprotection (e.g., lipases) to reduce waste.

Analytical Characterization

Spectroscopic Data

Post-synthesis validation relies on:

Chromatographic Purity

HPLC with a C18 column (ACN/H₂O gradient) confirms purity >98% for pharmaceutical-grade material.

Challenges and Mitigation Strategies

Trifluoromethoxy Group Stability

The -OCF₃ group is prone to hydrolysis under acidic or basic conditions. Solutions include:

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)phenyl-DL-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that fluorinated amino acids, including 3-(trifluoromethoxy)phenyl-DL-alanine, exhibit enhanced antimicrobial properties. The trifluoromethoxy group may increase the lipophilicity of the compound, facilitating better membrane penetration and improving efficacy against bacterial strains. A study highlighted the potential of this compound as a precursor for developing novel antibiotics targeting resistant bacterial infections .

Radiolabeled Tracers for Imaging

The incorporation of fluorine-18 into amino acids has been explored for positron emission tomography (PET) imaging. Specifically, derivatives like 3-(trifluoromethoxy)phenyl-DL-alanine can be synthesized as radiotracers to visualize bacterial infections through their incorporation into bacterial cell walls. This application is crucial for early diagnosis and monitoring of infections .

Pharmaceutical Development

Drug Design and Synthesis

The unique structural features of 3-(trifluoromethoxy)phenyl-DL-alanine make it an attractive candidate in drug design. Its synthesis involves multi-step organic reactions that can be optimized for producing high yields of the desired compound. The trifluoromethoxy group not only enhances biological activity but also contributes to the stability of the resulting pharmaceuticals .

Fluorinated Phenylalanines in Therapy

Fluorinated phenylalanines are being studied for their role in cancer therapy, where they may serve as inhibitors of protein synthesis in cancer cells. The introduction of trifluoromethoxy groups has been shown to modulate the pharmacokinetics and bioavailability of these compounds, making them more effective in therapeutic applications .

Material Science Applications

Polymer Chemistry

In material science, 3-(trifluoromethoxy)phenyl-DL-alanine can be utilized to synthesize new polymers with enhanced thermal and chemical stability. The presence of trifluoromethoxy groups can improve the hydrophobicity and mechanical properties of polymers, making them suitable for various industrial applications .

Comparison of Fluorinated Amino Acids

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Trifluoromethoxy)phenyl-DL-alanine | Trifluoromethoxy group | Enhanced antimicrobial activity |

| 3-(Trifluoromethyl)phenylalanine | Trifluoromethyl group | Increased lipophilicity |

| 4-Fluoro-L-phenylalanine | Fluoro group on para position | Potential use in cancer therapy |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, various derivatives of fluorinated phenylalanines were tested against common bacterial strains. The results demonstrated that compounds with trifluoromethoxy substitutions showed a significant reduction in bacterial growth compared to their non-fluorinated counterparts, highlighting their potential as effective antimicrobial agents .

Case Study 2: Imaging Applications

A recent investigation into the use of fluorinated amino acids as PET imaging agents revealed that 3-(trifluoromethoxy)phenyl-DL-alanine could effectively target bacterial infections in vivo. This study emphasized the compound's ability to accumulate in infected tissues, providing clear imaging results that could aid in clinical diagnostics .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenyl-DL-alanine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Trifluoromethyl vs. Trifluoromethoxy Substitution

- 4-(Trifluoromethyl)-DL-phenylalanine (CAS: 14091-16-8): Structure: A phenylalanine derivative with a -CF₃ group at the para position. Properties: Increased lipophilicity (logP ~1.9) compared to unmodified phenylalanine, enhancing membrane permeability. Applications: Used in peptide synthesis for modulating receptor binding affinity, particularly in kinase inhibitors .

Fluorinated Phenylalanine Derivatives

- 3-(3-Fluorophenyl)-DL-alanine (CAS: 456-88-2):

- Structure : Meta-fluoro substitution on the phenyl ring.

- Properties : Lower molecular weight (183.18 g/mol) and melting point (~240°C) compared to trifluoromethoxy analogs.

- Applications : Intermediate in antiviral and anticancer drug development .

- Key Difference : Fluorine’s smaller size and weaker electron withdrawal compared to -OCF₃ may reduce metabolic stability .

Heterocyclic Substitution

- 3-(3-Pyridyl)-DL-alanine (CAS: 17470-24-5):

- Structure : Pyridyl ring replaces phenyl, introducing nitrogen for hydrogen bonding.

- Properties : Molecular weight 166.18 g/mol; water solubility enhanced by the polar pyridyl group.

- Applications : Tool compound in studying nicotinic acetylcholine receptors .

- Key Difference : The pyridyl group’s basicity contrasts with the electronegative -OCF₃, influencing solubility and target interactions .

Physical and Chemical Properties

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethoxy)phenyl-DL-alanine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of trifluoromethoxy-substituted alanine derivatives typically involves nucleophilic substitution or coupling reactions. For example, fluorinated alanine analogs are synthesized via condensation of fluoropyruvic acid with ammonia derivatives under controlled pH (pH 7–8) and temperature (0–5°C) to minimize racemization . To optimize efficiency:

- Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach the trifluoromethoxy-phenyl group.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect intermediates.

- Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Key References:

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA).

- Structural Confirmation:

- NMR: ¹H/¹³C NMR to confirm trifluoromethoxy (-OCF₃) and alanine backbone (e.g., δ ~3.8 ppm for α-H, δ ~175 ppm for carbonyl carbon).

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁F₃NO₃: calc. 250.07).

- FT-IR: Peaks at ~1250 cm⁻¹ (C-F stretch) and ~3300 cm⁻¹ (NH₂ stretch).

Key References:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers or strong acids/bases.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- Toxicity Mitigation: Pre-screen for acute toxicity using in vitro assays (e.g., HepG2 cell viability tests).

Key References:

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the D- and L-forms of this compound, and what chiral stationary phases are recommended?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak IA or IB column with hexane/isopropanol (90:10, v/v) + 0.1% trifluoroacetic acid.

- Kinetic Resolution: Employ enzymatic methods (e.g., porcine kidney acylase) to hydrolyze the DL-mixture selectively.

- Crystallization: Utilize diastereomeric salt formation with (-)-menthol-3-sulfonic acid in ethanol/water.

Key References:

Q. What strategies address discrepancies in spectroscopic data during structural elucidation (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:

- Dynamic Effects: Check for rotational barriers in the trifluoromethoxy group using variable-temperature ¹⁹F NMR (e.g., -40°C to 25°C).

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set).

- Impurity Analysis: Run high-resolution MS to detect trace byproducts (e.g., dehalogenated analogs).

Key References:

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine receptors or aminotransferases). Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions with the trifluoromethoxy-phenyl moiety.

- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR: Develop models using descriptors like logP (for lipophilicity) and polar surface area (for blood-brain barrier penetration).

Key References:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.